molecular formula C12H14O4 B1277813 3-Allyl-4,5-dimethoxybenzoic acid CAS No. 647855-45-6

3-Allyl-4,5-dimethoxybenzoic acid

Cat. No.: B1277813
CAS No.: 647855-45-6
M. Wt: 222.24 g/mol
InChI Key: OOIOZZQYJBKCMV-UHFFFAOYSA-N
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Description

3-Allyl-4,5-dimethoxybenzoic acid: is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is characterized by the presence of an allyl group and two methoxy groups attached to a benzoic acid core. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Future Directions

As 3-Allyl-4,5-dimethoxybenzoic acid is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers , it may be used in future research to explore its properties and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-4,5-dimethoxybenzoic acid typically involves the alkylation of 4,5-dimethoxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Allyl-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Allyl-4,5-dimethoxybenzoic acid is unique due to the presence of both allyl and methoxy groups, which provide a combination of reactivity and solubility that is not found in many other compounds. This makes it a valuable building block in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

3,4-dimethoxy-5-prop-2-enylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-4-5-8-6-9(12(13)14)7-10(15-2)11(8)16-3/h4,6-7H,1,5H2,2-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIOZZQYJBKCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429306
Record name 3-allyl-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647855-45-6
Record name 3-allyl-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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